2-Methylpropene-d8
CAS No.:
Cat. No.: VC4044342
Molecular Formula: C4H8
Molecular Weight: 64.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H8 |
---|---|
Molecular Weight | 64.16 g/mol |
IUPAC Name | 1,1,3,3,3-pentadeuterio-2-(trideuteriomethyl)prop-1-ene |
Standard InChI | InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1D2,2D3,3D3 |
Standard InChI Key | VQTUBCCKSQIDNK-MGGKGRBPSA-N |
Isomeric SMILES | [2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES | CC(=C)C |
Canonical SMILES | CC(=C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-Methylpropene-d8 (CAS 20762-54-3) is systematically named 1,1,3,3,3-pentadeuterio-2-(trideuteriomethyl)prop-1-ene, reflecting the placement of deuterium atoms at all eight hydrogen positions . Its structure consists of a central carbon-carbon double bond flanked by two deuterated methyl groups (CD₃) and a deuterated methylene group (CD₂). The SMILES notation for the compound is [2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H], emphasizing the deuterium substitution .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₄D₈ | |
Molecular Weight | 64.16 g/mol | |
IUPAC Name | 1,1,3,3,3-pentadeuterio-2-(trideuteriomethyl)prop-1-ene | |
InChI Key | VQTUBCCKSQIDNK-MGGKGRBPSA-N |
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of 2-methylpropene-d8 predominantly follows dehydrohalogenation strategies. Key steps include:
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Deuterium Labeling: Starting materials such as 2-chloro-2-methylpropane-d9 are prepared via halogen exchange reactions using D₂O or deuterated alcohols .
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Elimination Reactions: Treatment with hypochlorite (ClO⁻) at controlled temperatures (30–35°C) induces β-elimination, producing gaseous 2-methylpropene-d8 .
Table 2: Synthetic Conditions and Yields
Starting Material | Reagent | Temperature | Pressure | Yield | Source |
---|---|---|---|---|---|
2-Chloro-2-methylpropane-d9 | Hypochlorite | 30.85°C | 0.5 Torr | High |
Byproduct Analysis
Side products, such as deuterated chloroalkanes, are minimized through precise stoichiometry and vacuum distillation. Gas chromatography-mass spectrometry (GC-MS) confirms the absence of protiated contaminants .
Chemical Reactivity and Degradation Pathways
Ozonolysis and Atmospheric Reactions
2-Methylpropene-d8 participates in ozonolysis reactions analogous to its protiated counterpart. Studies using Fourier-transform infrared (FTIR) spectroscopy reveal that ozonolysis in the presence of NOₓ yields deuterated formaldehyde (D₂CO) and deuterated acetone (CD₃COCD₃) as primary products . The reaction mechanism proceeds via a Criegee intermediate, with deuterium substitution slowing the reaction rate due to the kinetic isotope effect .
Radical Reactions
In gas-phase reactions with hydroxyl radicals (·OH), 2-methylpropene-d8 forms deuterated carbonyl compounds and perdeuterated hydroperoxides. Scavenging experiments with cyclohexane demonstrate that ·OH radicals are efficiently quashed, isolating the alkene’s direct oxidation products .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 2-methylpropene-d8 exhibits characteristic C-D stretching vibrations at 2100–2200 cm⁻¹, distinct from the C-H stretches (~2900–3100 cm⁻¹) in protiated isobutylene . The absence of sp³ C-H bends (1450–1480 cm⁻¹) further confirms complete deuteration .
Table 3: Key IR Absorption Bands
Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Source |
---|---|---|---|
C-D Stretch (sp³) | 2100–2200 | Strong | |
C=C Stretch | 1640–1680 | Medium |
Nuclear Magnetic Resonance (NMR)
While specific NMR data for 2-methylpropene-d8 are scarce, deuterated analogs generally show absent proton signals in ¹H NMR and distinct ¹³C shifts due to isotopic effects. In toluene-d8 (a common NMR solvent), residual proton signals are negligible, simplifying spectral interpretation .
Applications in Scientific Research
Mechanistic Probes
The compound’s deuterium labeling enables precise tracking of reaction pathways. For example, in polymerization studies, 2-methylpropene-d8 helps elucidate initiation and propagation steps by reducing signal overlap in NMR spectra .
Environmental Chemistry
As a model volatile organic compound (VOC), 2-methylpropene-d8 aids in studying atmospheric degradation mechanisms. Its slower reaction rates (vs. protiated isobutylene) provide insights into isotope-specific environmental persistence .
Future Research Directions
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Isotope Effects in Catalysis: Exploring how deuteration influences transition metal-catalyzed reactions.
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Advanced Spectroscopic Techniques: Applying cryogenic electron microscopy (cryo-EM) to study deuterated alkene clusters.
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Environmental Modeling: Integrating kinetic isotope effects into atmospheric VOC degradation models.
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